Metabolic Fate and In Vivo Exposure Profile in Humans: Comparison with Ornidazole
3-(2-Methyl-5-nitroimidazole-1-yl)-1,2-propanediol is a major, biologically active metabolite of Ornidazole. In a clinical pharmacokinetic study of pregnant women receiving Ornidazole, the metabolite was quantifiably present in maternal plasma, amniotic fluid, and fetal circulation [1]. This contrasts with the parent drug, Ornidazole, which has a different distribution profile. The data confirms this compound is not merely an inert byproduct but a circulating entity with potential biological relevance.
| Evidence Dimension | Metabolite formation and distribution in vivo (humans) |
|---|---|
| Target Compound Data | Detected and quantified in maternal plasma, amniotic fluid, and fetal blood after Ornidazole administration. |
| Comparator Or Baseline | Ornidazole (parent compound): Detected in same compartments, but the presence of the metabolite indicates in vivo hydrolysis. |
| Quantified Difference | The metabolite represents a distinct molecular entity with its own distribution kinetics, as evidenced by its detection in fetal blood. |
| Conditions | Clinical trial in pregnant women receiving a 1 g intravenous infusion of Ornidazole. Samples collected at delivery. |
Why This Matters
This evidence defines the compound's primary utility as a reference standard for bioanalytical method development and pharmacokinetic studies, distinguishing it from the parent drug Ornidazole.
- [1] Bourget P, Dechelette N, Fernandez H, Desmaris VQ. Disposition of ornidazole and its metabolites during pregnancy. J Antimicrob Chemother. 1995;35(5):691-696. View Source
